molecular formula C20H16N6O2S3 B2923368 N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-68-4

N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2923368
CAS No.: 847400-68-4
M. Wt: 468.57
InChI Key: HJLDMKOSJUYUSN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic hybrid molecule designed for advanced chemical and pharmaceutical research. This complex compound features a 1,2,4-triazole core linked to two distinct benzothiazole pharmacophores via methylene and thioether bridges . The strategic incorporation of these moieties creates a multifunctional scaffold of significant interest in medicinal chemistry. The core structure of this molecule is associated with a range of potential biological activities. The 1,2,4-triazole ring is a well-known heterocycle prized for its diverse pharmacological properties. Furthermore, the benzothiazole nucleus is a privileged structure in drug discovery; derivatives such as Riluzole are known for neuroprotective effects, while others exhibit antiviral and immunosuppressant properties . The specific spatial arrangement of these groups in this single molecule suggests potential for unique interactions with biological targets, making it a valuable candidate for probing new therapeutic pathways. This chemical is provided as a high-purity material to support reliable and reproducible experimental results. It is intended for use by qualified researchers in fields such as hit-to-lead optimization, synthetic methodology studies, and biochemical probe development . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S3/c1-25-16(10-26-13-7-3-5-9-15(13)31-20(26)28)23-24-19(25)29-11-17(27)22-18-21-12-6-2-4-8-14(12)30-18/h2-9H,10-11H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLDMKOSJUYUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure combining elements from thiazole, triazole, and benzothiazole moieties, which are known for their diverse biological activities. The molecular formula can be represented as follows:

C17H16N4S2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{S}_{2}

Biological Activity

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit antimicrobial properties. For instance, compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamide have shown activity against various bacterial strains and fungi. In vitro studies have demonstrated that modifications to the benzothiazole structure can enhance efficacy against resistant strains of bacteria .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. A study highlighted that related thiazole derivatives significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines . Specifically, compounds derived from benzothiazoles exhibited up to 27.2% inhibition of edema in carrageenan-induced inflammation models .

3. Anticancer Potential
Recent investigations into the anticancer properties of thiazole and triazole derivatives suggest that they may induce apoptosis in cancer cells. For example, certain benzothiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .

The biological activity of N-(benzo[d]thiazol-2-yl)-2-acetamide is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : Some studies suggest that it may interact with serotonin receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in mood disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives revealed that compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamide exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL depending on the structural variations .

Case Study 2: Anti-inflammatory Effects
In an experimental model using rats, a derivative was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a dose-dependent reduction in paw edema, with the highest dose achieving a significant reduction compared to the control group (p < 0.05) .

CompoundDose (mg/kg)Edema Reduction (%)
Control-0
Compound A1015.9
Compound A2521.5
Compound A5027.2

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include benzothiazole-thiazolidinone hybrids (4a–4d) and triazole-linked benzothiazole derivatives .

Table 1: Structural and Physical Comparison
Compound Name/ID Core Structure Substituents Molecular Weight Melting Point (°C)
Target Compound Benzothiazole-Triazole-Thioacetamide Methyl, 2-oxobenzo[d]thiazole ~503.6 (calc.) Not reported
4a Benzothiazole-Thiazolidinone 4-Fluorobenzylidene 458.37 199–201
4b Benzothiazole-Thiazolidinone 4-Methoxybenzylidene 470.59 259–261
Compound 1 Benzothiazole-Triazole-Benzamide Phenoxy-ethyl linkage 703.8 239–240

Key Observations :

  • The target compound’s triazole-thioacetamide bridge distinguishes it from thiazolidinone-based analogs (4a–4d).
  • Higher molecular weight and structural complexity may enhance target binding but reduce solubility compared to simpler analogs .
Table 2: Reported Bioactivities of Analogs
Compound Name/ID Bioactivity (IC50/EC50) Target/Mechanism Reference
4a Anticancer (VEGFR-2 inhibition) ~0.8 µM (VEGFR-2 kinase)
4b Anticancer (VEGFR-2 inhibition) ~1.2 µM (VEGFR-2 kinase)
Compound 1 Multitarget kinase inhibition Sub-µM (Aβ aggregation)
Thiadiazole derivatives Antioxidant (DPPH assay) 82–94% scavenging at 100 µM

Key Findings :

  • The target compound’s dual benzothiazole and triazole motifs may enhance kinase inhibition compared to 4a–4d, which lack triazole groups .
  • Thioacetamide linkages (as in the target) are associated with improved enzyme binding over ether or ester linkages .

Pharmacokinetic and Toxicity Profiles

  • Triazole derivatives : Moderate solubility (mp: 195–240°C) but improved metabolic stability due to triazole rings.
  • Target Compound : Predicted logP ~3.2 (estimated) indicates moderate lipophilicity, balancing membrane permeability and solubility.

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeYieldReference
1K₂CO₃, dry acetone, refluxThioether bond formation82%
2Chloroacetyl chloride, Et₃N, dioxaneAcylation75%

Advanced: How can regioselectivity challenges during synthesis be addressed?

Answer:
Regioselectivity issues in triazole-thioacetamide formation can be mitigated using:

  • Computational reaction path searches : Quantum chemical calculations (e.g., DFT) predict favorable transition states, guiding solvent and catalyst selection .
  • Protecting group strategies : Selective masking of reactive thiazole nitrogen atoms reduces side-product formation .

Basic: What in vitro assays are used to evaluate its anticancer activity?

Answer:

  • MTT assays : Cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
  • Molecular docking : Binding affinity analysis against targets like EGFR or tubulin using AutoDock Vina (binding energies ≤ −8.5 kcal/mol indicate strong interactions) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Molecular dynamics (MD) simulations : Validate target binding stability over 100-ns trajectories (RMSD < 2.0 Å confirms stable interactions) .
  • Dose-response reevaluation : Test activity at lower concentrations (0.1–10 μM) to rule out off-target effects at higher doses .

Basic: What spectroscopic techniques confirm its structure?

Answer:

  • ¹H/¹³C NMR : Key signals include δ 2.35 ppm (CH₃ of triazole) and δ 170–175 ppm (C=O of acetamide) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Flow chemistry : Continuous reactors reduce reaction time by 40% compared to batch methods .
  • Microwave-assisted synthesis : Achieves 90% yield in 30 minutes (vs. 3 hours under conventional reflux) .

Basic: What functional groups influence its reactivity?

Answer:

  • Thioether (-S-) : Susceptible to oxidation (e.g., H₂O₂ forms sulfoxide derivatives) .
  • Triazole ring : Participates in π-π stacking with aromatic residues in target proteins .

Advanced: How to design derivatives with improved pharmacokinetics?

Answer:

  • QSAR modeling : Correlate logP values (2.5–3.5) with membrane permeability to prioritize lipophilic analogs .
  • Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .

Basic: What stability tests are recommended for storage?

Answer:

  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates thermal stability .
  • HPLC monitoring : Purity retention >90% after 6 months at 2–8°C in dark .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Shift in protein melting temperature (ΔTm ≥ 3°C) confirms intracellular target binding .
  • Knockdown/overexpression studies : Correlate activity changes (e.g., IC₅₀ shifts by ≥50%) with target protein levels .

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